Alafosfalin

Overview

Description

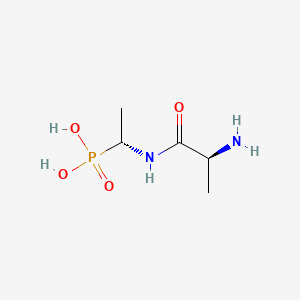

Alafosfalin, also known as alaphosphin, is a phosphono dipeptide with antibacterial and antifungal properties . It has the molecular formula C5H13N2O4P .

Synthesis Analysis

A convenient method for the synthesis of the phosphonic and phosphinic analogues of L-Ala-L-Ala, including Alafosfalin, has been developed . This method has been used to demonstrate their fungicidal activity .Molecular Structure Analysis

The high-resolution crystal structures of a bacterial POT family transporter, including its complex with Alafosfalin, have been reported . These structures revealed the key mechanistic and functional roles for a conserved glutamate residue (Glu310) in the peptide binding site .Chemical Reactions Analysis

Alafosfalin has been found to strongly inhibit the uptake of glycylsarcosine, affecting only the affinity constant (Kt) but not the maximal velocity (Vmax) of glycylsarcosine (Gly-Sar) uptake .Physical And Chemical Properties Analysis

Alafosfalin has a molecular weight of 196.14 g/mol . It has a density of 1.4±0.1 g/cm3 .Scientific Research Applications

Antibacterial Agent for Gram-negative Bacteria

Alafosfalin exhibits significant in vitro and in vivo activity against a broad range of organisms, particularly Gram-negative bacteria . Its mechanism as an antibacterial agent involves the inhibition of bacterial cell wall biosynthesis, making it a potent option for targeting resistant strains of bacteria.

Enhancing Antimicrobial Properties of Textiles

The biofunctionalization of poly(propylene) (PP) nonwoven fabrics with Alafosfalin introduces antimicrobial properties to the material . This application is particularly relevant in medical textiles, where preventing microbial contamination is crucial.

Synergistic Effects with Other Antibiotics

Research indicates that Alafosfalin can be combined with other antibiotics like cephalexin to enhance antibacterial properties . This synergistic effect can be leveraged to develop more effective treatments against bacterial infections.

Pharmacokinetics and Metabolism Studies

Alafosfalin has been the subject of pharmacokinetic studies to understand its behavior within biological systems. These studies are essential for determining the dosage and delivery methods for its use as an antibacterial agent .

Development of Antibacterial Coatings

The compound’s strong antibacterial properties make it a candidate for developing coatings, especially for medical devices and implants that require a sterile surface to prevent infections .

Research on Bacterial Cell Wall Biosynthesis

Alafosfalin’s role as an inhibitor of bacterial cell wall biosynthesis provides a valuable tool for studying the process of cell wall formation and its disruption, which is a key area in microbiological research .

Investigating Mechanisms of Antibacterial Resistance

Understanding how bacteria develop resistance to phosphonodipeptides like Alafosfalin can inform the development of new drugs that can circumvent or overcome this resistance .

Controlled Drug Release in Wound Therapies

The potential for Alafosfalin to be used in biocompatible hybrids that release bioactive drugs in a controlled manner could significantly improve the efficacy of wound therapies compared to current treatments .

Future Directions

properties

IUPAC Name |

[(1R)-1-[[(2S)-2-aminopropanoyl]amino]ethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N2O4P/c1-3(6)5(8)7-4(2)12(9,10)11/h3-4H,6H2,1-2H3,(H,7,8)(H2,9,10,11)/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAYDBSYOBONRV-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)P(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)P(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046393 | |

| Record name | Alafosfalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alafosfalin | |

CAS RN |

60668-24-8 | |

| Record name | Alafosfalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60668-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alafosfalin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060668248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alafosfalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alafosfalin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALAFOSFALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M8OM373BS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

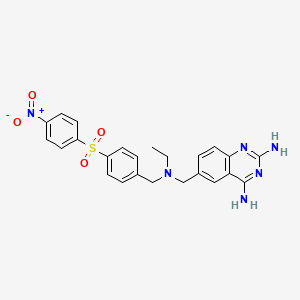

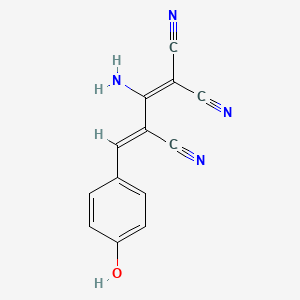

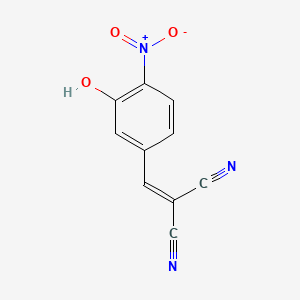

![2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile](/img/structure/B1664420.png)